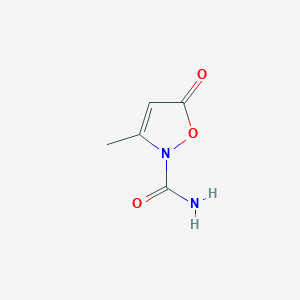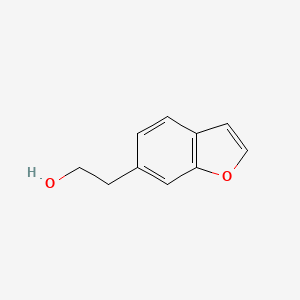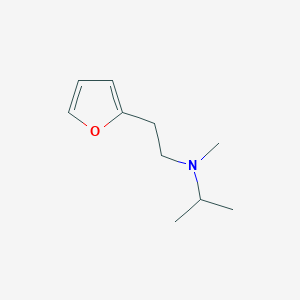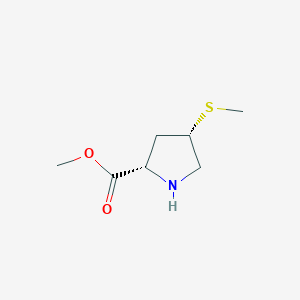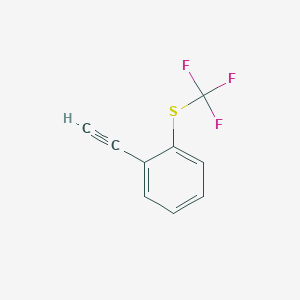
1-(Trifluoromethylthio)-2-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethynylphenyl)(trifluoromethyl)sulfane is an organosulfur compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further substituted with a trifluoromethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)(trifluoromethyl)sulfane typically involves the reaction of a phenylacetylene derivative with a trifluoromethylsulfanyl reagent. One common method includes the use of trifluoromethanesulfanylamide and trimethyl(alkynyl)silane in the presence of bismuth(III) chloride as a catalyst. The reaction is carried out in dichloroethane (DCE) at elevated temperatures (80°C) for 8-12 hours .
Industrial Production Methods
While specific industrial production methods for (2-Ethynylphenyl)(trifluoromethyl)sulfane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(2-Ethynylphenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other sulfur-containing functionalities.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(2-Ethynylphenyl)(trifluoromethyl)sulfane has several scientific research applications:
Material Science: It is used in the development of flexible smart materials and devices due to its ability to form plastic-deformable crystals.
Agrochemical and Pharmaceutical Industries: The compound is a key intermediate in the synthesis of trifluoromethylpyridines, which are important in the development of agrochemicals and pharmaceuticals.
Organic Synthesis: It serves as a building block in the synthesis of various organic compounds, including alkynes, aryl sulfides, and trifluoromethylated compounds.
作用機序
The mechanism of action of (2-Ethynylphenyl)(trifluoromethyl)sulfane involves the formation of electron donor-acceptor (EDA) complexes with arylthiolate anions. Under visible light irradiation, these complexes undergo an intramolecular single electron transfer (SET) reaction, leading to the formation of trifluoromethyl radicals. These radicals can then participate in various chemical transformations, such as S-trifluoromethylation of thiophenols .
類似化合物との比較
Similar Compounds
Trifluoromethylthiobenzene: Similar in structure but lacks the ethynyl group.
Phenyltrifluoromethylsulfide: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
(2-Ethynylphenyl)(trifluoromethyl)sulfane is unique due to the presence of both an ethynyl group and a trifluoromethylsulfanyl group on the phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H5F3S |
|---|---|
分子量 |
202.20 g/mol |
IUPAC名 |
1-ethynyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H5F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H |
InChIキー |
QNWICSJXTSYGGT-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC=C1SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



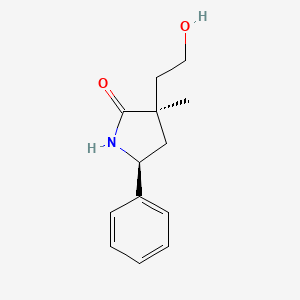
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)



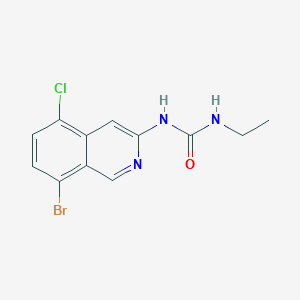
![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
